Mepanipyrim

Endocrine Disruption In Vitro Toxicology Off-Target Effects

Procurement Note: Mepanipyrim offers a defined research profile distinct from other anilinopyrimidines. Its intermediate AhR EC50 (0.77 µM) makes it ideal for toxicology studies. Demonstrates no phytotoxicity on ornamentals, ensuring experimental purity. Targets methionine biosynthesis and pectinase secretion (0.1-1.0 µg/mL). Ideal for Botrytis cinerea research and fungicide resistance studies.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 110235-47-7
Cat. No. B033164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepanipyrim
CAS110235-47-7
Synonyms2-Anilino-4-methyl-6-(1-propynyl)pyrimidine;  Frupica;  Fulpica;  KIF 3535;  KUF 6201;  4-Methyl-N-phenyl-6-(1-propynyl)-2-pyrimidinamine;  4-Methyl-N-phenyl-6-(1-propyn-1-yl)-2-pyrimidinamine
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC#CC1=NC(=NC(=C1)C)NC2=CC=CC=C2
InChIInChI=1S/C14H13N3/c1-3-7-13-10-11(2)15-14(17-13)16-12-8-5-4-6-9-12/h4-6,8-10H,1-2H3,(H,15,16,17)
InChIKeyCIFWZNRJIBNXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.39e-05 M

Mepanipyrim (CAS 110235-47-7): Anilinopyrimidine Fungicide for Gray Mold Management


Mepanipyrim (CAS 110235-47-7) is a foliar fungicide belonging to the anilinopyrimidine chemical class, primarily deployed for the preventative and residual control of gray mold (Botrytis cinerea) on strawberries, grapes, tomatoes, and cucumbers, as well as scab (Venturia spp.) on apples and pears [1]. Its non-systemic, translaminar activity is characterized by the inhibition of pathogen methionine biosynthesis and the secretion of host-cell wall degrading enzymes, a mechanism that distinguishes it from other fungicide groups [2]. Key physicochemical identifiers include a molecular weight of 223.27 g/mol, a log P of 3.42, and a water solubility of 5.58 mg/L at 20°C [3].

Why Anilinopyrimidine Fungicides Like Mepanipyrim Are Not Interchangeable


Despite sharing a common mechanism of action, anilinopyrimidines (APs) such as mepanipyrim, cyprodinil, and pyrimethanil exhibit distinct in vivo and in vitro activity profiles, cross-resistance patterns, and off-target receptor interactions that preclude simple substitution [1]. Their differential selectivity arises from variations in chemical structure (e.g., substituents at the pyrimidine 6-position: propynyl for mepanipyrim, cyclopropyl for cyprodinil, and methyl for pyrimethanil), which impacts binding affinity, metabolic stability, and the spectrum of resistant fungal phenotypes [2]. The following quantitative evidence underscores these critical points of differentiation.

Quantitative Differentiation of Mepanipyrim: Comparative Evidence for Procurement Decisions


Aryl Hydrocarbon Receptor (AhR) Agonism: Mepanipyrim Exhibits Lower In Vitro Potency than Cyprodinil but Higher than Pyrimethanil

In a comparative in vitro study assessing the transactivation potential of pesticides on human receptors, mepanipyrim demonstrated AhR agonism with an EC50 of 0.77 µM. This potency is 1.8-fold lower (i.e., less potent) than cyprodinil (EC50 = 1.4 µM) but 6.0-fold higher (i.e., more potent) than pyrimethanil (EC50 = 4.6 µM) [1]. This quantitative rank order (cyprodinil > mepanipyrim > pyrimethanil) provides a data-driven basis for selecting compounds based on their relative potential for off-target interactions, a key consideration for studies involving endocrine disruption or environmental safety assessments.

Endocrine Disruption In Vitro Toxicology Off-Target Effects

Cross-Resistance Patterns: Mepanipyrim Shares Strong Cross-Resistance with Pyrimethanil but Exhibits Phenotypic Distinctions from Cyprodinil

Resistance monitoring studies reveal that Botrytis cinerea isolates resistant to mepanipyrim exhibit strong cross-resistance to pyrimethanil [1]. Specifically, 23.3% of 86 field isolates were classified as resistant to mepanipyrim using a discriminatory EC50 threshold of 1.0 µg/mL, and these resistant isolates were fully cross-resistant to pyrimethanil [2]. In contrast, cyprodinil shows a differential effect on conidial germination, partially impairing germination in a manner that varies between sensitive and resistant isolates, indicating a distinct resistance interaction [3]. This evidence suggests that mepanipyrim and pyrimethanil are likely to share a more similar resistance management profile compared to cyprodinil, a critical factor for designing effective fungicide rotation or mixture strategies.

Fungicide Resistance Management Botrytis cinerea Cross-Resistance

Resistance Monitoring Threshold: Mepanipyrim Has an Established Discriminatory EC50 of 1.0 µg/mL for B. cinerea

A standardized resistance monitoring protocol for mepanipyrim has been established using an agar dilution method on FGA medium. A discriminatory EC50 value of 1.0 µg/mL was determined, which clearly differentiates sensitive from resistant Botrytis cinerea isolates [1]. In a survey of 86 field isolates from Korea, this threshold classified 23.3% of strains as resistant. The study also identified regional variation, with resistance frequencies ranging from 12.8% to 33.3% depending on the sampling area [1]. While analogous thresholds exist for other anilinopyrimidines (e.g., pyrimethanil), the specific methodology and baseline for mepanipyrim provide a validated, quantitative benchmark for resistance management programs and diagnostic laboratories.

Resistance Monitoring EC50 Botrytis cinerea

Mechanism of Selective Disease Control: Mepanipyrim Inhibits Pectinase Secretion at Low Concentrations (0.1-1.0 µg/mL)

The selective disease control activity of mepanipyrim is mechanistically linked to its potent inhibition of pectinase secretion in Botrytis cinerea. Studies demonstrate that this inhibition occurs at low concentrations, specifically within a range of 0.1 to 1.0 µg/mL, effectively blocking a key virulence factor without directly inhibiting mycelial growth in vitro [1]. This concentration-dependent inhibition of cell wall-degrading enzyme secretion provides a biochemical basis for its observed in vivo efficacy, which is often poorly correlated with in vitro mycelial growth inhibition assays. This specific mechanism distinguishes mepanipyrim from fungicides that rely primarily on direct growth inhibition, underscoring its unique utility in disease management programs where targeting the infection process is paramount.

Mode of Action Pectinase Secretion Selective Activity

Phytotoxicity and Crop Safety: Mepanipyrim Demonstrates Absence of Phytotoxicity in Comparative Trials

In a comparative trial evaluating crop safety on container-grown Calluna vulgaris (heather), mepanipyrim and pyrimethanil showed no phytotoxic effects on any of the seven tested cultivars. In contrast, cyprodinil exhibited slight phytotoxicity on one of the seven cultivars [1]. While all three anilinopyrimidines were effective in disease control programs, this difference in crop safety profile provides a tangible selection criterion for use on sensitive ornamental or high-value crops where even minor phytotoxic responses are unacceptable.

Crop Safety Phytotoxicity Botrytis Control

Optimal Application Scenarios for Mepanipyrim Based on Quantitative Differentiation


Environmental Toxicology Studies Requiring Intermediate Off-Target Receptor Potency

For in vitro toxicology assays investigating endocrine disruption or AhR-mediated pathways, mepanipyrim offers a quantified, intermediate potency profile (AhR EC50 = 0.77 µM). This places it between the more potent cyprodinil (1.4 µM) and the less potent pyrimethanil (4.6 µM), allowing researchers to select a compound with a defined, moderate off-target potential [1].

Fungicide Resistance Management Programs Where Cross-Resistance to Pyrimethanil is Acceptable but Cyprodinil's Differential Profile is Undesirable

In regions where pyrimethanil resistance is already established or where a simpler cross-resistance management approach is preferred, mepanipyrim provides a known, shared resistance profile with pyrimethanil, contrasting with cyprodinil's more complex interaction with conidial germination. This simplifies the design of rotation or mixture strategies within the anilinopyrimidine class [1][2].

Ornamental Horticulture and High-Value Crop Protection Demanding Superior Crop Safety

In applications on ornamental crops (e.g., Calluna vulgaris) or high-value produce where even minor phytotoxicity is unacceptable, mepanipyrim's demonstrated lack of phytotoxic effects on all tested cultivars provides a clear advantage over cyprodinil, which showed slight phytotoxicity on one cultivar in comparative trials [1].

Research on Virulence Factor Inhibition and the Infection Process of Botrytis cinerea

Due to its defined, low-concentration inhibition of pectinase secretion (0.1-1.0 µg/mL), mepanipyrim serves as a valuable tool compound for dissecting the early stages of fungal pathogenesis, offering a selective mechanism that targets host invasion rather than direct mycelial growth [1].

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